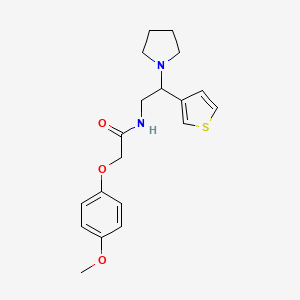

2-(4-methoxyphenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Description

The compound 2-(4-methoxyphenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a structurally complex molecule featuring:

- A 4-methoxyphenoxy group linked to an acetamide backbone.

- A thiophen-3-yl substituent, contributing aromatic and electronic diversity.

The methoxy group in the phenoxy ring may improve solubility compared to methyl or halogenated analogs, as seen in related structures .

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-23-16-4-6-17(7-5-16)24-13-19(22)20-12-18(15-8-11-25-14-15)21-9-2-3-10-21/h4-8,11,14,18H,2-3,9-10,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMWTXWNISVWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCC(C2=CSC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-methoxyphenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, with the molecular formula C19H24N2O3S and a molecular weight of 360.47 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O3S |

| Molecular Weight | 360.47 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

The compound's mechanism of action has not been extensively detailed in the literature; however, its structural components suggest potential interactions with various biological targets. The presence of the pyrrolidine and thiophene moieties may facilitate interactions with receptors or enzymes involved in inflammatory pathways or neurotransmission.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine rings have shown activity against various bacterial strains and fungi. The exact antimicrobial efficacy of this compound remains to be fully characterized.

Case Studies and Research Findings

- Inhibition Studies : A study investigating N-substituted thiouracils demonstrated that similar compounds could inhibit MPO activity effectively in vitro and in vivo, suggesting that this compound may also possess this capability .

- Pharmacokinetic Profiles : Compounds structurally related to this acetamide have undergone pharmacokinetic studies showing favorable absorption and bioavailability profiles, which are critical for therapeutic applications.

- Structure-Activity Relationship (SAR) : Research into SAR for related compounds has indicated that modifications to the phenoxy and pyrrolidine moieties can enhance biological activity. This suggests that systematic variations of the current compound could yield more potent derivatives .

Future Directions

Further research is warranted to explore:

- In Vitro and In Vivo Studies : Comprehensive studies assessing the biological activity of this compound in various biological systems.

- Mechanistic Studies : Detailed investigations into its mechanism of action at the molecular level.

- Therapeutic Applications : Potential applications in treating inflammatory diseases or infections based on its biological profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities (Table 1):

Table 1 : Structural analogs and their distinguishing features.

Impact of Phenoxy Substituents

- Methoxy vs. Methyl/Ethyl Groups: The 4-methoxyphenoxy group in the target compound likely enhances electron-donating effects compared to methyl () or ethyl () analogs. This could improve binding to aromatic receptor pockets (e.g., TSPO tracers in Alzheimer’s research) .

- Halogenated Analogs : Compounds like 2-(4-chlorophenyl)acetamide derivatives () exhibit antimicrobial activity, but the methoxy group may reduce toxicity compared to chloro substituents .

Heterocyclic Moieties

- Thiophen-3-yl vs. Thiophen-2-yl : The position of the thiophenyl group (3-yl vs. 2-yl) alters steric and electronic interactions. For example, thiophen-2-yl derivatives are common in flavoring agents (), while thiophen-3-yl groups are used in amphiphilic conjugates ().

- Pyrrolidin-1-yl vs. Piperidinyl : Pyrrolidine’s smaller ring size (5-membered vs. piperidine’s 6-membered) may enhance conformational flexibility, as seen in opioid analogs like ocfentanil ().

Pharmacological and Functional Comparisons

Central Nervous System (CNS) Targeting

- The pyrrolidinyl-thiophenyl structure resembles TSPO tracers (e.g., [11C]PK11195), which are used in neuroimaging for Alzheimer’s disease. However, the target compound’s methoxyphenoxy group could improve blood-brain barrier penetration compared to chlorophenyl analogs .

- Comparison with [18F]FEMPA : Both compounds feature methoxyphenyl groups, but [18F]FEMPA’s pyridinyl substituent may confer higher specificity for TSPO .

Antimicrobial Activity

- The target compound’s methoxy group could reduce efficacy compared to chloro derivatives but improve safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.